![molecular formula C16H19NO3 B13400978 4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one](/img/structure/B13400978.png)
4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one
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Overview
Description
Chemical Reactions Analysis
4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Scientific Research Applications of (R)-4-Benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one
(R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one, also known as (4R)-4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one, is a chiral oxazolidinone derivative with diverse applications in chemistry, biology, and industry. Oxazolidinones are heterocyclic organic compounds characterized by a five-membered ring containing nitrogen and oxygen atoms.
Overview
Applications
- Asymmetric Synthesis: (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one is primarily used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
- Enzyme Mechanisms and Protein-Ligand Interactions: This compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
- Synthesis of Fine Chemicals and Intermediates: It is also used in the synthesis of fine chemicals and intermediates for various industrial processes.
(R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one is of interest in medicinal chemistry for its potential biological activities, particularly in the development of antimicrobial and anticancer drugs.
Antimicrobial Activity
The compound's biological activity is attributed to its ability to inhibit bacterial protein synthesis by binding to the ribosomal RNA of the bacterial ribosome, preventing peptide bond formation during translation.
Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Streptococcus pneumoniae | 4 µg/mL |
These results indicate that the compound has significant antibacterial activity, especially against Gram-positive bacteria.
Mechanism of Action
The specific mechanism of action for 4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one is not well-documented. oxazolidinone compounds generally exert their effects by inhibiting protein synthesis in bacteria, making them useful as antibiotics. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one can be compared with other oxazolidinone compounds, such as linezolid and tedizolid, which are well-known antibiotics. The uniqueness of this compound lies in its specific chemical structure, which may confer different biological activities or chemical reactivity compared to other oxazolidinones.
Similar Compounds
Linezolid: An antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone antibiotic with similar applications to linezolid.
Cycloserine: An antibiotic used to treat tuberculosis.
Biological Activity
4-Benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one, also known by its CAS number 289677-11-8, is a chiral oxazolidinone derivative. This compound is notable for its potential biological activities, particularly in medicinal chemistry and drug development. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C16H19NO3 with a molecular weight of approximately 273.33 g/mol. The compound features a five-membered oxazolidinone ring, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H19NO3 |
Molecular Weight | 273.33 g/mol |
CAS Number | 289677-11-8 |
LogP | 2.7046 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites of target molecules, influencing their activity. This can lead to either inhibition or activation depending on the context and the specific target involved.
Antimicrobial Activity
Research indicates that oxazolidinones, including this compound, exhibit significant antimicrobial properties. They are known to inhibit bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, thereby preventing the formation of functional ribosomes.
Case Studies
- Antibacterial Studies : A study demonstrated that derivatives of oxazolidinones show potent activity against Gram-positive bacteria, including strains resistant to other antibiotics. These findings suggest that this compound could serve as a lead compound in developing new antibacterial agents.
- Enzyme Inhibition : In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for cancer treatment or metabolic disorders.
Research Findings
Recent studies have focused on the synthesis and characterization of various oxazolidinone derivatives to evaluate their biological activities:
- Synthesis : The compound is synthesized through the reaction of (R)-4-benzyl-2-oxazolidinone with 3-cyclopropylpropanoic acid under specific conditions involving pivaloyl chloride and triethylamine in THF at low temperatures.
- Biological Evaluation : Various derivatives have been tested for their cytotoxicity against cancer cell lines and their ability to inhibit bacterial growth. The structure-activity relationship (SAR) studies indicate that modifications on the benzyl or cyclopropyl groups significantly affect biological potency.
Properties
IUPAC Name |
4-benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15(9-8-12-6-7-12)17-14(11-20-16(17)19)10-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVWYQBGGSCYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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